1-Propene, 1,2-bis(4-methoxyphenyl)-

Description

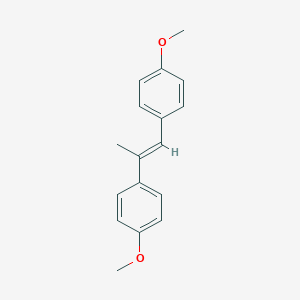

Its structure is characterized by a conjugated system involving the aromatic rings and the double bond, which influences its electronic properties and reactivity. The methoxy (-OCH₃) groups act as electron-donating substituents, enhancing solubility in polar organic solvents and modulating reactivity in synthetic applications.

Synthesis of this compound is achieved via Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions. For example, reports a 74% yield in the synthesis of 1,2-bis(4-methoxyphenyl)-1-phenylpropene (a closely related compound) using anisole and aluminum chloride, highlighting the role of methoxy groups in facilitating such reactions .

Properties

CAS No. |

20802-02-2 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-methoxy-4-[(E)-1-(4-methoxyphenyl)prop-1-en-2-yl]benzene |

InChI |

InChI=1S/C17H18O2/c1-13(15-6-10-17(19-3)11-7-15)12-14-4-8-16(18-2)9-5-14/h4-12H,1-3H3/b13-12+ |

InChI Key |

BOXKCNFVZZMEER-OUKQBFOZSA-N |

SMILES |

CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

1,1-Bis(4-methoxyphenyl)propene (CAS 4663-13-2)

- Structure : Substituents are on the same carbon (1,1-disubstituted propene: (4-MeOPh)₂C-CH₂).

- Properties: Molecular formula C₁₇H₁₈O₂ (MW 254.33).

- Synthesis : Prepared via methods similar to the 1,2-isomer but with adjusted stoichiometry to favor 1,1-substitution.

1,2-Bis(4-methoxyphenyl)ethyne

- Structure : Alkyne analogue with a triple bond between carbons bearing methoxyphenyl groups.

- Reactivity: Used in Stille coupling reactions to synthesize azahelicenes (e.g., 31% yield for benzo[7,8]isoquinolino[2,1-f]phenanthridin-5-ium tetrafluoroborate). Steric hindrance from diaryl groups lowers yields compared to alkyl-substituted alkynes (e.g., 68% yield with oct-4-yne) .

- Electronic Effects : Methoxy groups enhance electron density, favoring reactions requiring electron-rich intermediates.

1,2-Bis(4-methoxyphenyl)cyclopropane

- Structure : Cyclopropane ring with methoxyphenyl groups on adjacent carbons.

- Reactivity : Ring strain in cyclopropane increases susceptibility to ring-opening reactions, unlike the more stable alkene in 1,2-bis(4-methoxyphenyl)propene. Applications include studies on strain-driven reactivity .

Reduction Reactions

- 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Reduced to 1,2-bis(4-methoxyphenyl)ethane-1,2-diol using [Zn(BH₄)₂(2-MeOpy)] with 97% yield. Methoxy groups stabilize intermediates via resonance, enhancing reduction efficiency compared to non-substituted analogues (e.g., 1,3-diphenylpropane-1,2-dione: 88% yield) .

Electrophilic Aromatic Substitution

- Methoxy groups direct electrophiles to the para position, enabling regioselective functionalization. For example, Friedel-Crafts reactions with anisole proceed efficiently (74% yield) .

Physical and Electronic Properties

Substituent Effects on Bioactivity

- Methoxy groups improve solubility and binding affinity compared to nitro or chloro analogues (e.g., 1,2-bis(4-nitrophenyl)disulfide) .

- Tetraphenylethene Derivatives : 1,2-Bis(4-methoxyphenyl)-1,2-bis(4-nitrophenyl)ethene exhibits aggregation-induced emission (AIE) properties, with methoxy groups modulating electronic transitions for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.